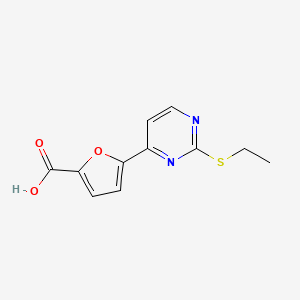
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyrimidine ring.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an appropriate catalyst.
Coupling of the Pyrimidine and Furan Rings: The final step involves coupling the pyrimidine and furan rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the furan and pyrimidine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Methylthio)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with a methylthio group instead of an ethylthio group.
5-(2-(Ethylamino)pyrimidin-4-yl)furan-2-carboxylic acid: Similar structure but with an ethylamino group instead of an ethylthio group.
5-(2-(Ethylthio)pyrimidin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-(2-(Ethylthio)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings with the ethylthio group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
5-(2-ethylsulfanylpyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-2-17-11-12-6-5-7(13-11)8-3-4-9(16-8)10(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
MUIGKHWJUVNKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


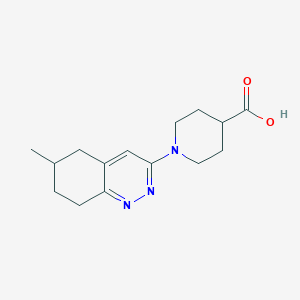
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)


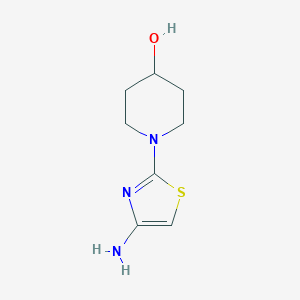

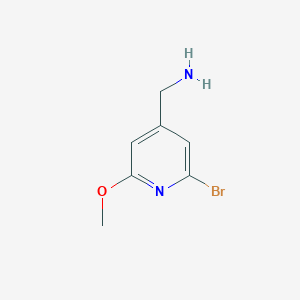
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
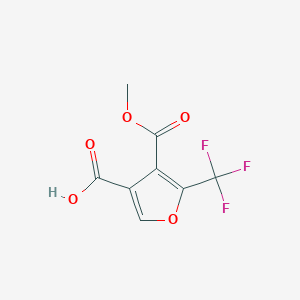
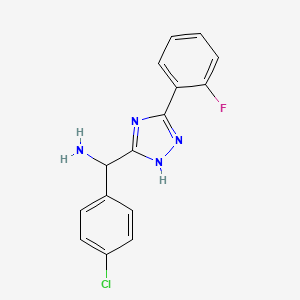

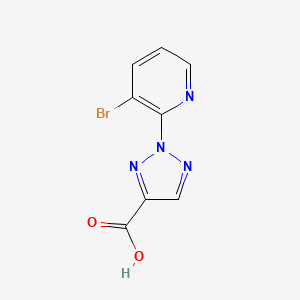
![5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one](/img/structure/B11794150.png)
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)
